molecular formula C22H15BrN4O4S2 B15011149 4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15011149
M. Wt: 543.4 g/mol
InChI Key: KDMGSRMALPDSKG-UHFFFAOYSA-N
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Description

4-BROMO-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a bromine atom and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS).

    Amidation: The formation of the benzamide core by reacting an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl and benzothiazolyl groups can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: A simpler compound with similar functional groups.

    4-Bromo-2-nitrophenol: Another related compound with a nitro and bromo substitution on a phenol ring.

    4-Bromo-2-nitrotoluene: A nitrotoluene derivative with similar substitution patterns.

Uniqueness

4-BROMO-N-[2-({[(2-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C22H15BrN4O4S2

Molecular Weight

543.4 g/mol

IUPAC Name

4-bromo-N-[2-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H15BrN4O4S2/c23-14-7-5-13(6-8-14)21(29)24-15-9-10-17-19(11-15)33-22(26-17)32-12-20(28)25-16-3-1-2-4-18(16)27(30)31/h1-11H,12H2,(H,24,29)(H,25,28)

InChI Key

KDMGSRMALPDSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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